molecular formula C12H14F3NO2 B1311304 1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone CAS No. 333303-11-0

1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone

Cat. No. B1311304
M. Wt: 261.24 g/mol
InChI Key: OAVOCVYNBQRORC-UHFFFAOYSA-N
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Description

The compound "1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone" is a chemical of interest due to its potential applications in various fields, including material science and pharmacology. The compound features a diethylamino group and a hydroxyphenyl ring, which are connected to a trifluoroethanone moiety. This structure suggests potential for interesting chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including coupling and reduction processes. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . Although not the exact compound , this synthesis approach could potentially be adapted for the synthesis of "1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone" has been investigated using various spectroscopic and computational methods. For example, the optimized molecular structure and vibrational frequencies of related compounds have been studied both experimentally and theoretically, with geometrical parameters in agreement with X-ray diffraction (XRD) data . These studies provide insights into the stability of the molecule, which arises from hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. The presence of a carbonyl group and a diethylamino group suggests that it could participate in various chemical reactions. For example, the carbonyl group could be involved in nucleophilic addition reactions, while the diethylamino group could engage in reactions typical of amines, such as the formation of Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, revealing that they possess good thermal stability and are soluble in many polar organic solvents . The presence of a trifluoromethyl group is known to influence the thermal stability and solubility of the compound. Additionally, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, have been analyzed to determine charge transfer within the molecule . The first hyperpolarizability of similar compounds has also been calculated, which is relevant for applications in nonlinear optics.

Scientific Research Applications

  • Cosmetics and Consumer Products

    • This compound is used as a UV-filter in cosmetic products . It has a sunscreen band between 320 and 400 nm, including the entire UVA band .
    • The results show that it effectively absorbs UV radiation, protecting the skin from harmful UVA rays .
  • Photophysical Research

    • The compound is studied for its photophysical properties . Researchers investigate the effects of different hydrogen bond types on its photophysical properties by systematically exploring the changes in its spectral properties in protic and aprotic solvents .
    • The experimental procedure involves preparing solutions of the compound in different solvents and studying their spectral properties .
    • The results show that the formation and stability of hydrogen bonds affect the UV absorption properties of the compound. For instance, the formation of intermolecular hydrogen bonds improves the UV absorption properties of the compound .
  • Spectroscopic Investigations

    • The compound is used in spectroscopic investigations . Its spectroscopic properties are studied both experimentally and theoretically .
    • The experimental procedure involves synthesizing the compound and studying its spectroscopic properties .
    • The results provide valuable information about various intermolecular interactions .
  • Multi-Photon Lithography

    • This compound is used as a photo-initiator for multi-photon lithography . Multi-photon lithography is a laser-based additive manufacturing technique for the printing of 3D microstructures with sub-micron resolution .
    • The experimental procedure involves synthesizing the compound and testing its efficiency as a photo-initiator in different setups and for a variety of applications .
    • The results show that these photo-initiators are a viable alternative to standard photo-initiators, enabling true 3D printing within a monomer formulation featuring excellent spatial control .
  • Fluorescent Chemosensors for Cell Imaging

    • The compound is used in the design of fluorescent chemosensors for cell imaging . Fluorescent determinations of analytes have proven to be a powerful method due to their simplicity, low cost, detection limit, rapid photoluminescence response, and applicability to bioimaging .
    • The experimental procedure involves synthesizing the compound and testing its fluorescence behavior when interacting with different guest species .
    • The results show that the compound can be used as a rapid detection kit for Al 3+ and Zn 2+ ions .
  • Spectroscopic Investigations

    • This compound is used in spectroscopic investigations . Its spectroscopic properties are studied both experimentally and theoretically .
    • The experimental procedure involves synthesizing the compound and studying its spectroscopic properties .
    • The results provide valuable information about various intermolecular interactions .
  • Photo-Initiators for Multi-Photon Lithography

    • This compound is used as a photo-initiator for multi-photon lithography . Multi-photon lithography is a laser-based additive manufacturing technique for the printing of 3D microstructures with sub-micron resolution .
    • The experimental procedure involves synthesizing the compound and testing its efficiency as a photo-initiator in different setups and for a variety of applications .
    • The results show that these photo-initiators are a viable alternative to standard photo-initiators, enabling true 3D printing within a monomer formulation featuring excellent spatial control .
  • Fluorescent Chemosensors for Cell Imaging

    • The compound is used in the design of fluorescent chemosensors for cell imaging . Fluorescent determinations of analytes have proven to be a powerful method due to their simplicity, low cost, detection limit, rapid photoluminescence response, and applicability to bioimaging .
    • The experimental procedure involves synthesizing the compound and testing its fluorescence behavior when interacting with different guest species .
    • The results show that the compound can be used as a rapid detection kit for Al 3+ and Zn 2+ ions .
  • Spectroscopic Investigations

    • This compound is used in spectroscopic investigations . Its spectroscopic properties are studied both experimentally and theoretically .
    • The experimental procedure involves synthesizing the compound and studying its spectroscopic properties .
    • The results provide valuable information about various intermolecular interactions .

Safety And Hazards

Based on the safety data sheet of a similar compound, 4-(Diethylamino)salicylaldehyde, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Continuous progress in this technology relies on the development of membrane materials. The state-of-the-art membranes used in a wide range of desalination applications are polyamide thin-film composite (TFC) membranes which are formed by interfacial polymerization (IP) .

properties

IUPAC Name

1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-3-16(4-2)8-5-6-9(10(17)7-8)11(18)12(13,14)15/h5-7,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVOCVYNBQRORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444808
Record name 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone

CAS RN

333303-11-0
Record name 1-[4-(diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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